molecular formula C12H15NO3 B2390853 benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate CAS No. 2306254-35-1

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Cat. No.: B2390853
CAS No.: 2306254-35-1
M. Wt: 221.256
InChI Key: RRBGNZSVKCRDFF-KOLCDFICSA-N
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Description

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral compound with significant interest in various scientific fields

Scientific Research Applications

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R,3S)-3-hydroxy-2-methyl-azetidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

    Oxidation: Formation of benzyl (2R,3S)-3-oxo-2-methyl-azetidine-1-carboxylate.

    Reduction: Formation of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-methanol.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
  • Benzyl (2R,3S)-2-methyl-3-hydroxybutanoate

Uniqueness

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties compared to similar compounds with butanoate structures. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGNZSVKCRDFF-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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